
(1E)-N-Pentylpentan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pentylpentan-1-imine is an organic compound belonging to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). Imines are nitrogen analogues of aldehydes and ketones, where the oxygen atom is replaced by a nitrogen atom. N-pentylpentan-1-imine is specifically formed by the condensation of pentylamine with pentanal, resulting in the elimination of water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-pentylpentan-1-imine typically involves the reaction of pentylamine with pentanal. This reaction is a classic example of imine formation, which is a condensation reaction where water is eliminated. The reaction can be catalyzed by an acid to speed up the process. The general reaction is as follows:
[ \text{Pentylamine} + \text{Pentanal} \rightarrow \text{N-pentylpentan-1-imine} + \text{H}_2\text{O} ]
The reaction conditions usually involve mixing the reactants in a solvent such as ethanol or methanol, and heating the mixture to reflux. The water formed during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of N-pentylpentan-1-imine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and enable the efficient removal of water. The use of catalysts, such as acidic resins, can further enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
N-pentylpentan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Hydrolysis: The imine can be hydrolyzed back to the original amine and aldehyde.
Substitution: The imine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the imine.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Pentanenitrile
Reduction: N-pentylpentan-1-amine
Hydrolysis: Pentylamine and pentanal
Substitution: Various substituted imines depending on the nucleophile used
科学的研究の応用
N-pentylpentan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving imines.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
作用機序
The mechanism of action of N-pentylpentan-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to participate in various nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
類似化合物との比較
N-pentylpentan-1-imine can be compared with other imines such as:
- N-butylbutan-1-imine
- N-hexylhexan-1-imine
- N-propylpropan-1-imine
These compounds share similar reactivity patterns due to the presence of the imine functional group. the length of the alkyl chain can influence their physical properties and reactivity. N-pentylpentan-1-imine is unique due to its specific alkyl chain length, which can affect its solubility and boiling point .
特性
CAS番号 |
65870-64-6 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
N-pentylpentan-1-imine |
InChI |
InChI=1S/C10H21N/c1-3-5-7-9-11-10-8-6-4-2/h9H,3-8,10H2,1-2H3 |
InChIキー |
QVCUVCYAEQJYPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCN=CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


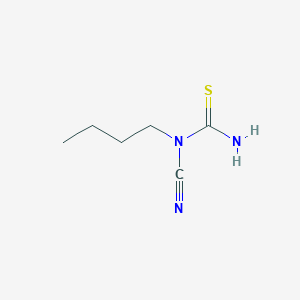
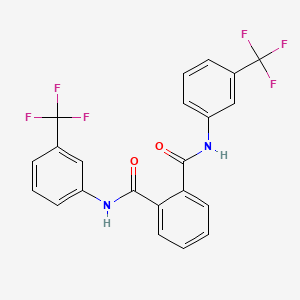
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
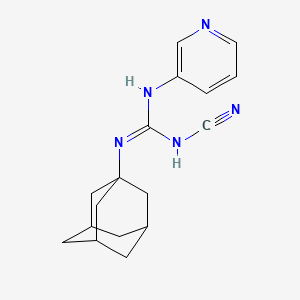
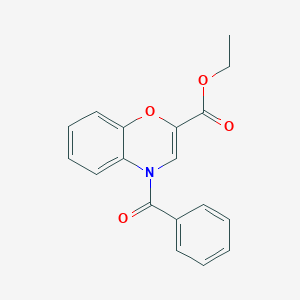

![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
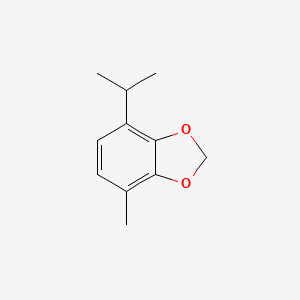

![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
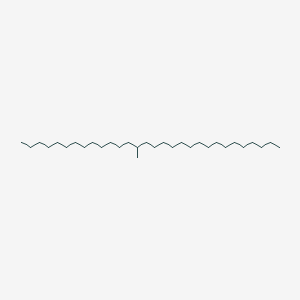
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
